molecular formula C16H22N2O4S B2534495 4-(4-(Isopropylsulfonyl)benzoyl)-3,3-dimethylpiperazin-2-one CAS No. 941958-39-0

4-(4-(Isopropylsulfonyl)benzoyl)-3,3-dimethylpiperazin-2-one

Cat. No. B2534495
CAS RN: 941958-39-0
M. Wt: 338.42
InChI Key: YHOZWDLPFQTJEX-UHFFFAOYSA-N
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Description

The compound is an organic compound containing a piperazin-2-one group, which is a type of cyclic amide, and a benzoyl group attached to it. The benzoyl group is further substituted with an isopropylsulfonyl group .

Scientific Research Applications

Synthesis and Chemical Reactivity

Research on compounds with similar chemical structures, such as benzoyl derivatives and piperazine compounds, focuses on their synthesis and chemical reactivity. For example, the study of benzoyl- and sulfonyl-substituted piperazines and pyrazoles explores their formation, including reactions with acyl chlorides and anhydrides, highlighting methodologies that could be relevant for synthesizing or modifying the compound (T. Kurihara et al., 1978).

Enzyme Inhibition and Therapeutic Potential

Studies involving substituted piperazines and benzenesulfonamides demonstrate their potential as enzyme inhibitors, offering insights into therapeutic applications. For instance, the development of benzenesulfonamide derivatives as carbonic anhydrase inhibitors for therapeutic use suggests a framework for exploring the bioactivity of similar compounds, including potential selectivity toward specific enzyme isoforms (F. Mancuso et al., 2020).

Material and Catalytic Applications

Research on benzoyl- and sulfonyl-substituted compounds extends to materials science and catalysis, where their properties can be harnessed for specific reactions or as components in materials. For instance, the use of metalloporphyrins in catalyzing the oxidation of organic compounds indicates the role that structurally complex molecules can play in facilitating chemical transformations, with potential applications in green chemistry and environmental remediation (R. J. Balahura et al., 1997).

Pharmaceutical and Biological Applications

Compounds related to the one of interest have been studied for their pharmaceutical properties, including their role as intermediates in the synthesis of therapeutic agents. Research into the synthesis of piperazine derivatives and their subsequent application in drug development suggests potential pharmaceutical relevance. This includes the exploration of various synthetic routes and the evaluation of biological activities, underscoring the importance of structural modifications in achieving desired biological effects (G. Cignarella et al., 1974).

properties

IUPAC Name

3,3-dimethyl-4-(4-propan-2-ylsulfonylbenzoyl)piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4S/c1-11(2)23(21,22)13-7-5-12(6-8-13)14(19)18-10-9-17-15(20)16(18,3)4/h5-8,11H,9-10H2,1-4H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHOZWDLPFQTJEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCNC(=O)C2(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-(Isopropylsulfonyl)benzoyl)-3,3-dimethylpiperazin-2-one

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